Alanine

Catalog No.
S517809
CAS No.
56-41-7
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanine

CAS Number

56-41-7

Product Name

Alanine

IUPAC Name

(2S)-2-aminopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N

SMILES

CC(C(=O)O)N

Solubility

164000 mg/L (at 25 °C)
164 mg/mL at 25 °C
Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL
Solublein water
Slightly soluble (in ethanol)

Synonyms

Abufène, Alanine, Alanine, L Isomer, Alanine, L-Isomer, L Alanine, L-Alanine, L-Isomer Alanine

Canonical SMILES

CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@@H](C(=O)[O-])[NH3+]

Description

The exact mass of the compound Alanine is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 164000 mg/l (at 25 °c)164 mg/ml at 25 °csolubility in cold 80% ethanol = 0.2%slightly soluble in ethanol, pyridine; insoluble in ether, acetonein water, 1.64x10+5 mg/l at 25 °c204 mg/mlsolublein waterslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of alanine zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Alanine in Protein Synthesis

L-alanine is a fundamental building block of proteins. It is one of the 20 naturally occurring amino acids and plays a crucial role in protein synthesis. During protein translation, ribosomes link amino acids together based on the genetic code carried by messenger RNA (mRNA). L-alanine's specific structure allows it to form peptide bonds with other amino acids, contributing to the overall structure and function of the resulting protein .

Alanine as a Precursor for other Molecules

Alanine serves as a precursor for the synthesis of various essential molecules in the body. One notable example is carnosine, a molecule found in skeletal muscle that helps buffer lactic acid produced during exercise. L-alanine combines with beta-alanine to form carnosine. Supplementation with beta-alanine is a common strategy among athletes to potentially improve exercise performance by increasing muscle carnosine levels .

Another example is pyruvate, a key intermediate molecule in cellular respiration. Alanine can be converted into pyruvate through enzymatic processes, providing a source of energy for the body .

Alanine in Drug Development

Research is exploring the potential applications of L-alanine and its derivatives in drug development. One area of interest involves modifying natural products with L-alanine to enhance their therapeutic properties. For instance, studies have shown that L-alanine derivatives of certain natural compounds exhibit promising anti-cancer activity .

Furthermore, D-alanine, the mirror image of L-alanine, is being investigated for its potential role in treating neurological disorders. D-serine, another D-amino acid, acts as a co-agonist at N-methyl-D-aspartate receptors (NMDARs) in the brain. Research suggests that D-alanine might influence NMDAR activity, potentially impacting the treatment of various psychiatric conditions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

OtherSolid
Solid
White crystalline powder; odourless

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-2.4

Exact Mass

89.0477

Boiling Point

250 °C (sublimes)

Density

1.432 g/cu cm at 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Appearance

Solid powder

Melting Point

300 dec °C
Mp 297 ° dec.
297 °C (decomposes)
300°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OF5P57N2ZX

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 316 of 318 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.
Treatment of Multiple Myeloma
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

1.05X10-7 mm Hg at 25 °C (est)

Other CAS

338-69-2
56-41-7
302-72-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> EU pediatric investigation plans
Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

All other chemical product and preparation manufacturing
L-Alanine: ACTIVE
Alanine is used for meat and poultry Maillard flavors. It is used to a lesser extent for chocolate, cocoa, cream, butter, and tobacco Maillard flavors.
AN AMINO ACID CLASSIFIED AS NON-ESSENTIAL FOR THE MAINTENANCE OF GROWTH IN RATS.

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Modify: 2023-08-15
1. Karmali AM, Blundell TL, Furnham N. Model-building strategies for low-resolution X-ray crystallographic data. Acta Crystallogr D Biol Crystallogr. 2009 Feb;65(Pt 2):121-7. doi: 10.1107/S0907444908040006. Epub 2009 Jan 20. PMID: 19171966; PMCID: PMC2631632.

2. Kubyshkin V, Budisa N. Anticipating alien cells with alternative genetic codes: away from the alanine world! Curr Opin Biotechnol. 2019 Dec;60:242-249. doi: 10.1016/j.copbio.2019.05.006. Epub 2019 Jul 3. PMID: 31279217.

3. Kubyshkin V, Budisa N. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis. Int J Mol Sci. 2019 Nov 5;20(21):5507. doi: 10.3390/ijms20215507. PMID: 31694194; PMCID: PMC6862034.

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